molecular formula C19H7Cl4NO4S B12469148 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate

Cat. No.: B12469148
M. Wt: 487.1 g/mol
InChI Key: VUAHNSKHCZGMGU-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tetrachlorinated isoindoline moiety linked to a phenyl thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of isoindoline derivatives followed by esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification step may involve catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl thiophene-2-carboxylate stands out due to its unique combination of a tetrachlorinated isoindoline moiety and a thiophene carboxylate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H7Cl4NO4S

Molecular Weight

487.1 g/mol

IUPAC Name

[3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H7Cl4NO4S/c20-13-11-12(14(21)16(23)15(13)22)18(26)24(17(11)25)8-3-1-4-9(7-8)28-19(27)10-5-2-6-29-10/h1-7H

InChI Key

VUAHNSKHCZGMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Origin of Product

United States

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